(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-chlorophenyl)methanone
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Description
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H14BrClN2O2 and its molecular weight is 381.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
Research on pyridyl and phenyl compounds has revealed their utility in synthesizing complex molecules and catalyzing chemical reactions. For instance, pyridylpalladium complexes have been shown to catalyze cross-coupling reactions, and their reactivity can be adjusted by modifying the pyridine ligands, hinting at the versatility of pyridine derivatives in catalysis and synthesis (Isobe et al., 1987). Similarly, halopyrroles and their derivatives, through halogenation and subsequent reactions, have been utilized to produce physiologically active compounds, which could suggest the utility of "(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-chlorophenyl)methanone" in developing bioactive molecules (Kimpe et al., 1997).
Anticancer and Antimicrobial Agents
Compounds incorporating pyridine and chlorophenyl groups have demonstrated potential as anticancer and antimicrobial agents. A study on oxazole clubbed pyridyl-pyrazolines showed promising anticancer activity, suggesting that related structures could exhibit similar bioactivities (Katariya et al., 2021). This aligns with the molecular structure of the compound , indicating possible research applications in drug discovery and pharmaceutical sciences.
Material Science and Electro-Optic Materials
Derivatives of pyrrolidinyl and pyridyl have been explored for their applications in material science, particularly in creating electro-optic materials. Studies on pyrrole-based donor-acceptor chromophores for electro-optic applications highlight the potential of pyridine and pyrrolidine derivatives in developing advanced materials with specific optical properties (Facchetti et al., 2003).
Chiral Intermediates and Asymmetric Synthesis
The production of chiral intermediates, such as those derived from pyridine and chlorophenyl compounds, is crucial for asymmetric synthesis in pharmaceutical manufacturing. A study on the biotransformation of a related compound by Kluyveromyces sp. to produce a chiral intermediate for Betahistine showcases the importance of these compounds in synthesizing enantiomerically pure pharmaceuticals (Ni et al., 2012).
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c17-14-5-2-7-19-15(14)22-13-6-8-20(10-13)16(21)11-3-1-4-12(18)9-11/h1-5,7,9,13H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBWZRDREPOMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.